molecular formula C10H7N3O6S B449475 Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate CAS No. 299920-65-3

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate

Cat. No.: B449475
CAS No.: 299920-65-3
M. Wt: 297.25g/mol
InChI Key: GERYALREBTVTQZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with an amino group at position 3, nitro groups at positions 4 and 6, and a methyl ester at position 2. Its structure has likely been characterized using crystallographic tools such as SHELX and ORTEP , which are standard for resolving molecular geometries and hydrogen-bonding patterns .

Properties

IUPAC Name

methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O6S/c1-19-10(14)9-8(11)7-5(13(17)18)2-4(12(15)16)3-6(7)20-9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERYALREBTVTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Partial Reduction Using Ammonium Sulfide

  • Substrate : Methyl 3-nitro-4,6-dinitro-1-benzothiophene-2-carboxylate.

  • Reagent : (NH₄)₂S in ethanol.

  • Conditions : Reflux for 4–6 hours.

  • Yield : ~70%.

Direct Amination via Chichibabin Reaction

  • Substrate : Methyl 4,6-dinitro-1-benzothiophene-2-carboxylate.

  • Reagent : NH₃ in DMF at 120°C.

  • Catalyst : CuI.

  • Yield : ~55%.

Microwave-assisted amination, as reported for benzothiazine derivatives, enhances reaction efficiency (85% yield in 30 minutes).

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation significantly reduces reaction times and improves yields. For example, microwave-mediated hydrazinolysis and condensation reactions achieve 85–90% yields in heterocyclic systems. Applied to the target compound:

Protocol :

  • Step 1 : Microwave-assisted cyclocondensation of thiophene precursors (5 minutes, 150°C).

  • Step 2 : Nitration under conventional conditions.

  • Step 3 : Microwave-driven amination (10 minutes, 100°C).

  • Overall Yield : ~65%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
CyclocondensationRing expansion, amination96.5%High yield, one-pot reactionRequires nitro post-modification
Sequential NitrationNitration, amination70%RegioselectiveMultiple protection steps
MicrowaveMicrowave-assisted steps65–85%Rapid, energy-efficientSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Potential

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate has been studied for its ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that related thiophene derivatives can induce apoptosis in cancer cells, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG2) .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell Line TestedIC50 (μM)Reference
This compoundMCF-710.28
Benzothiophene Derivative AHEPG210.79
Benzothiophene Derivative BJurkat E6.1<0.1

1.2 Local Anesthetic Development

This compound serves as an intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry. Articaine is notable for its unique thiophene ring structure, which enhances its efficacy compared to other local anesthetics .

Agrochemical Applications

2.1 Insecticidal Properties

The compound has been investigated for its insecticidal effects against various pests, including those from the classes of arthropods and nematodes. Studies have indicated that similar benzothiophene derivatives possess significant insecticidal activity, making them suitable candidates for agricultural applications .

Table 2: Insecticidal Activity of Benzothiophene Derivatives

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85
Benzothiophene Derivative CNematodes90

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that the compound may interact with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer cells .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of functional groups like amino and nitro groups can influence its binding affinity and specificity for these targets, affecting its overall efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzothiophene and benzoate derivatives with varying substituents. Below is a detailed comparison with structurally related compounds, emphasizing differences in substituents, physicochemical properties, and regulatory classifications.

Methyl 3-amino-4,6-dibromo-2-methyl-benzoate (CAS 119916-05-1)

  • Structure: Features a benzoate core with bromine atoms at positions 4 and 6, a methyl group at position 2, and an amino group at position 3.
  • Key Differences: Bromine substituents (electron-withdrawing but less polar than nitro groups) vs. nitro groups in the target compound. Classified as Aquatic Chronic 2 (H411: toxic to aquatic life with long-lasting effects) under EU regulations . Higher molecular weight due to bromine (vs.

Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 5278-19-3)

  • Structure: Substituted thienopyridine ring system with methyl groups at positions 4 and 6 and an amino group at position 3.
  • Key Differences: Thienopyridine core (a fused thiophene-pyridine system) vs. benzothiophene in the target compound. Methyl groups (electron-donating) vs. nitro groups (electron-withdrawing), leading to contrasting electronic profiles and reactivity. Applications: Methyl substituents may enhance lipophilicity, making this analog more suitable for membrane permeability in drug design .

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

  • Structure: Benzothiophene core with an amino group at position 5 and a methyl ester at position 2.
  • Key Differences: Positional isomerism: Amino group at position 5 vs. 3 in the target compound. Applications: Likely explored as a building block in organic synthesis or as a ligand in coordination chemistry .

Key Implications of Substituent Variations

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (target compound) increase electrophilicity, making it more reactive in nucleophilic substitution or redox reactions compared to bromine or methyl substituents.
  • Environmental and Safety Profiles : Brominated analogs carry stricter regulatory classifications (e.g., H411), whereas nitro derivatives may pose explosive risks or higher toxicity.
  • Hydrogen-Bonding Networks: The amino group in all compounds facilitates hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate (CAS No. 299920-65-3) is a compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₇N₃O₆S
  • Molecular Weight : 297.244 g/mol
  • Structure : The compound features a benzothiophene core with nitro and amino substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study evaluating various synthesized compounds demonstrated that derivatives of benzothiophene exhibit significant cytotoxicity against cancer cell lines. The compound was tested against breast cancer cell lines (MDA-MB-231 and MCF-7) and showed promising results:

CompoundIC₅₀ (μM) - MDA-MB-231IC₅₀ (μM) - MCF-7
Doxorubicin3.18 ± 0.14.17 ± 0.2
This compoundPending Further ResultsPending Further Results

The exact IC₅₀ values for this compound were not specified in the available literature but are expected to be competitive based on structural activity relationships observed in similar compounds .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. The presence of amino and nitro groups is believed to enhance the compound's reactivity and interaction with cellular targets, potentially disrupting critical signaling pathways involved in cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Key steps include nitration and amination processes that introduce the functional groups essential for biological activity .

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds derived from benzothiophene:

  • Cytotoxicity Studies : A comparative study demonstrated that certain benzothiophene derivatives had IC₅₀ values lower than traditional chemotherapeutics like Doxorubicin, indicating their potential as novel anticancer agents .
  • Photophysical Properties : Investigations into the photophysical behavior of related compounds revealed that solvent interactions significantly affect their fluorescence properties, which could be leveraged for drug delivery systems or as imaging agents in cancer diagnostics .

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